2-(3H-1-benzothiophen-3-id-2-yl)pyridine;4-hydroxypent-3-en-2-one;iridium
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Overview
Description
The compound 2-(3H-1-benzothiophen-3-id-2-yl)pyridine;4-hydroxypent-3-en-2-one;iridium is a complex organometallic molecule that has garnered significant interest in the fields of chemistry and material science. This compound is notable for its unique structure, which combines a benzothiophene moiety with a pyridine ring and an iridium center. The presence of iridium, a transition metal, imparts unique photophysical and catalytic properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3H-1-benzothiophen-3-id-2-yl)pyridine;4-hydroxypent-3-en-2-one;iridium typically involves the cyclometalation of 2-(benzo[b]thiophen-2-yl)pyridine with iridium precursors. One common method involves the reaction of 2-(benzo[b]thiophen-2-yl)pyridine with iridium trichloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is typically achieved through column chromatography or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-(3H-1-benzothiophen-3-id-2-yl)pyridine;4-hydroxypent-3-en-2-one;iridium: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various halogenating agents, nucleophiles; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
2-(3H-1-benzothiophen-3-id-2-yl)pyridine;4-hydroxypent-3-en-2-one;iridium: has a wide range of scientific research applications:
Chemistry: The compound is used as a catalyst in various organic transformations, including hydrogenation and C-H activation reactions.
Medicine: The compound is being investigated for its potential use in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism by which 2-(3H-1-benzothiophen-3-id-2-yl)pyridine;4-hydroxypent-3-en-2-one;iridium exerts its effects is primarily through its interaction with molecular targets via its iridium center. The iridium atom can coordinate with various ligands, facilitating electron transfer processes and catalytic activity. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[b]thiophen-2-yl)pyridine
- 2-(benzo[d]oxazol-2-yl)phenol
- 2-(benzo[d]thiazol-2-yl)phenol
Uniqueness
Compared to similar compounds, 2-(3H-1-benzothiophen-3-id-2-yl)pyridine;4-hydroxypent-3-en-2-one;iridium stands out due to its unique combination of a benzothiophene moiety, a pyridine ring, and an iridium center. This combination imparts enhanced photophysical properties and catalytic activity, making it more versatile for various applications .
Properties
Molecular Formula |
C31H24IrN2O2S2-2 |
---|---|
Molecular Weight |
712.9 g/mol |
IUPAC Name |
2-(3H-1-benzothiophen-3-id-2-yl)pyridine;4-hydroxypent-3-en-2-one;iridium |
InChI |
InChI=1S/2C13H8NS.C5H8O2.Ir/c2*1-2-7-12-10(5-1)9-13(15-12)11-6-3-4-8-14-11;1-4(6)3-5(2)7;/h2*1-8H;3,6H,1-2H3;/q2*-1;; |
InChI Key |
WXOPJWKCOZDBKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)O.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.[Ir] |
Origin of Product |
United States |
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